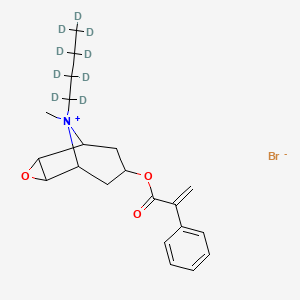

Apobuscopan-d9 (bromide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apobuscopan-d9 (bromure) est une forme deutérée de la butylbromure de scopolamine, un médicament anticholinergique utilisé pour traiter les douleurs abdominales, les spasmes œsophagiens, les spasmes vésicaux, les coliques biliaires et les coliques rénales . La version deutérée, Apobuscopan-d9 (bromure), est utilisée dans la recherche scientifique pour sa stabilité accrue et ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Apobuscopan-d9 (bromure) implique l'incorporation d'atomes de deutérium dans la molécule de butylbromure de scopolamine. Cela peut être réalisé par diverses techniques de deutération, telles que des réactions d'échange catalytique utilisant du gaz deutérium ou des solvants deutérés . Les conditions de réaction impliquent généralement des températures et des pressions élevées pour faciliter l'échange des atomes d'hydrogène avec le deutérium.

Méthodes de production industrielle

La production industrielle d'Apobuscopan-d9 (bromure) suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs spécialisés et de sources de deutérium pour assurer une deutération efficace et constante. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Apobuscopan-d9 (bromure) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : L'ion bromure peut être substitué par d'autres nucléophiles dans les réactions de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

Apobuscopan-d9 (bromure) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les mécanismes réactionnels et la cinétique.

Biologie : Employé dans des études biologiques pour étudier les effets du deutérium sur les systèmes biologiques.

Médecine : Utilisé dans des études pharmacocinétiques pour comprendre le métabolisme et la distribution des médicaments deutérés.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et de procédés chimiques

Mécanisme d'action

Apobuscopan-d9 (bromure) exerce ses effets en se liant aux récepteurs muscariniques de l'acétylcholine dans le tractus gastro-intestinal. Cela empêche l'acétylcholine de se lier et d'activer les récepteurs, ce qui entraînerait la contraction des muscles lisses. En bloquant ces récepteurs, le composé réduit les contractions des muscles lisses et soulage les spasmes .

Applications De Recherche Scientifique

Apobuscopan-d9 (bromide) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: Applied in the development of new pharmaceuticals and chemical processes

Mécanisme D'action

Apobuscopan-d9 (bromide) exerts its effects by binding to muscarinic acetylcholine receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. By blocking these receptors, the compound reduces smooth muscle contractions and alleviates spasms .

Comparaison Avec Des Composés Similaires

Composés similaires

Butylbromure de scopolamine : La forme non deutérée, utilisée pour des applications médicales similaires.

Méthscopolamine : Un autre agent anticholinergique présentant des propriétés similaires.

Ipratropium : Utilisé pour les affections respiratoires, mais partage des mécanismes anticholinergiques similaires

Unicité

Apobuscopan-d9 (bromure) est unique en raison de sa teneur en deutérium, ce qui améliore sa stabilité et modifie ses propriétés pharmacocinétiques. Cela le rend particulièrement précieux dans la recherche scientifique pour étudier les effets du deutérium sur le métabolisme et l'action des médicaments .

Propriétés

Formule moléculaire |

C21H28BrNO3 |

|---|---|

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

[9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/i1D3,4D2,5D2,11D2; |

Clé InChI |

PKUGCYLBJGJIHK-BBBRHNBLSA-M |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

SMILES canonique |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.